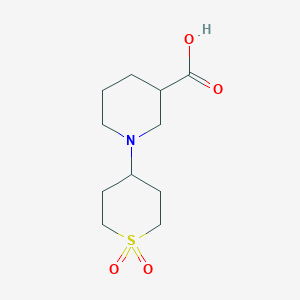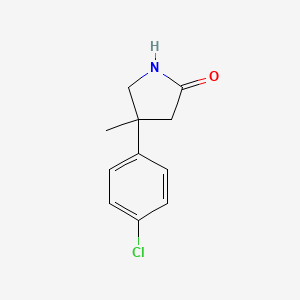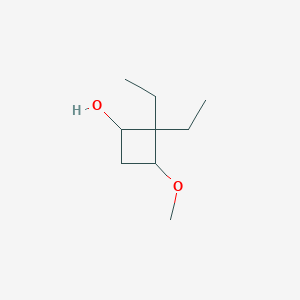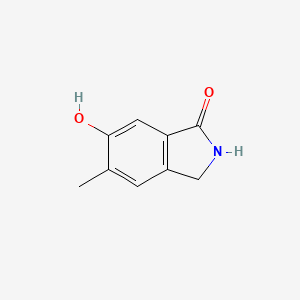
6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Vue d'ensemble
Description
6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C9H9NO2 . It is a member of the class of isoindoles . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO2/c1-10-5-6-4-7 (11)2-3-8 (6)9 (10)12/h2-4,11H,5H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.18 . It has a melting point range of 244-246 degrees Celsius . The compound is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antibacterial Activity
Isoindolone derivatives, including compounds similar to "6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one," have been synthesized and evaluated for their antibacterial properties. For instance, Ahmed et al. (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones and their tetra-azabenzo(f)azulenes derivatives, demonstrating their chemotherapeutic properties against various bacterial strains. This research suggests potential applications of isoindolone derivatives in developing new antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Chemical Synthesis and Reactivity
Isoindolones and their derivatives exhibit interesting chemical properties and reactivity, which are valuable in synthetic organic chemistry. Crawford et al. (2008) explored the pyrolytic synthesis of isoindolo[2,1-a]indol-6-one, detailing a sigmatropic shift-elimination-cyclisation cascade and providing insights into the structural and steric effects influencing these reactions (Crawford, Clemence, Mcnab, & Tyas, 2008). Such studies are fundamental in expanding the toolbox of synthetic methods for constructing complex molecular architectures.
Medicinal Chemistry Applications
The structural framework of isoindolones, including variations like "this compound," is of interest in medicinal chemistry for the design of novel therapeutic agents. Research has been directed towards synthesizing isoindolone derivatives and evaluating their pharmacological activities, including potential analgesic and antipyretic properties. Reddy et al. (2014) developed environmentally friendly syntheses of compounds related to paracetamol analogs, showcasing the potential of isoindolone structures in drug design and discovery (Reddy, Reddy, & Dubey, 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-2-6-4-10-9(12)7(6)3-8(5)11/h2-3,11H,4H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDXGLHTAPRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)

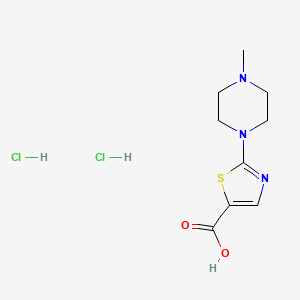

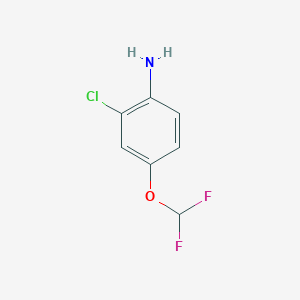

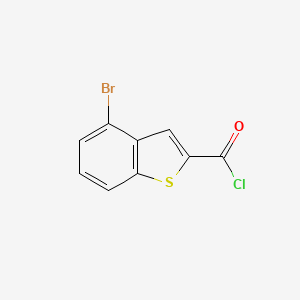
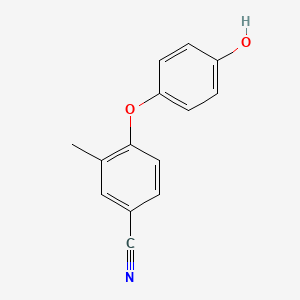
![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
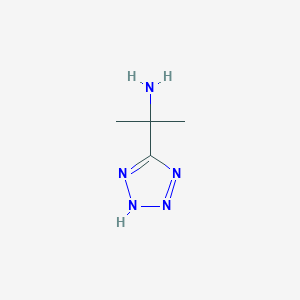
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)
